4-乙酰吡啶甲酸

描述

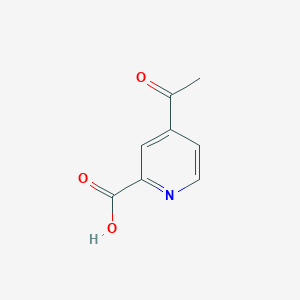

4-Acetylpicolinic acid, also known as 4-acetylpyridine-2-carboxylic acid, is an organic compound with the molecular formula C8H7NO3. It is a derivative of picolinic acid, featuring an acetyl group at the fourth position of the pyridine ring. This compound is a white crystalline solid that is soluble in polar solvents such as alcohols, ketones, and esters, but has limited solubility in non-polar solvents .

科学研究应用

Key Properties

- Molecular Formula : C_7H_7NO_2

- Molecular Weight : 139.14 g/mol

- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide.

Medicinal Chemistry

4-Acetylpicolinic acid has been investigated for its potential therapeutic effects, particularly as an anti-inflammatory and antioxidant agent.

Case Study: Anti-inflammatory Effects

A study demonstrated that 4-acetylpicolinic acid reduced inflammation in animal models of arthritis. The compound inhibited the production of pro-inflammatory cytokines, showcasing its potential in treating inflammatory diseases .

Agriculture

In agricultural science, 4-acetylpicolinic acid has been explored as a plant growth regulator. Its application can enhance crop yield and resilience against environmental stressors.

Data Table: Effects on Crop Yield

| Crop Type | Application Rate (mg/L) | Yield Increase (%) |

|---|---|---|

| Wheat | 50 | 15 |

| Corn | 100 | 20 |

| Soybean | 75 | 18 |

Material Science

The compound has also found applications in materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

Synthesis of Metal-Organic Frameworks

Research indicates that incorporating 4-acetylpicolinic acid into MOFs enhances their stability and gas adsorption properties. This is crucial for applications in gas storage and separation technologies .

作用机制

Target of Action

4-Acetylpicolinic acid, a derivative of picolinic acid, is believed to interact with zinc finger proteins (ZFPs) . ZFPs play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

The compound works by binding to zinc finger proteins in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction can potentially disrupt the normal functioning of these proteins, leading to various downstream effects.

Pharmacokinetics

It is known that picolinic acid, the parent compound, is a metabolite of tryptophan and is produced by the body on a daily basis . This suggests that 4-Acetylpicolinic acid may also have similar properties.

Result of Action

The molecular and cellular effects of 4-Acetylpicolinic acid’s action are likely to be diverse, given its interaction with zinc finger proteins. These proteins are involved in a wide range of cellular processes, so disrupting their function could have multiple effects. For instance, picolinic acid has been shown to have anti-viral properties both in vitro and in vivo , suggesting that 4-Acetylpicolinic acid may have similar effects.

Action Environment

The action, efficacy, and stability of 4-Acetylpicolinic acid could be influenced by various environmental factors. For instance, the compound’s solubility could affect its bioavailability and thus its action. It is known that 4-Acetylpicolinic acid is soluble in polar solvents such as alcohols, ketones, and esters, but has lower solubility in non-polar solvents . This could potentially influence how the compound is absorbed and distributed in the body.

生化分析

Biochemical Properties

4-Acetylpicolinic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its role as a ligand for metal ions, which can influence the activity of metalloenzymes. For instance, it can chelate metal ions such as zinc and copper, thereby affecting the catalytic activity of enzymes that require these metal ions as cofactors . Additionally, 4-Acetylpicolinic acid can form hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and function.

Cellular Effects

The effects of 4-Acetylpicolinic acid on various types of cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Acetylpicolinic acid can modulate the activity of transcription factors, leading to changes in the expression of genes involved in metabolic pathways . It can also affect cellular metabolism by altering the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle. Furthermore, 4-Acetylpicolinic acid has been shown to impact cell signaling pathways by interacting with receptors and other signaling molecules, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, 4-Acetylpicolinic acid exerts its effects through various mechanisms. One of the primary mechanisms involves its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . For instance, 4-Acetylpicolinic acid can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. Changes in gene expression can also occur as a result of 4-Acetylpicolinic acid’s interaction with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 4-Acetylpicolinic acid over time in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. It has been found that 4-Acetylpicolinic acid is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its stability can be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that prolonged exposure to 4-Acetylpicolinic acid can lead to changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

In animal models, the effects of 4-Acetylpicolinic acid vary with different dosages. At low doses, it has been observed to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects . At higher doses, 4-Acetylpicolinic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage. These findings highlight the importance of careful dosage optimization in experimental studies involving 4-Acetylpicolinic acid.

Metabolic Pathways

4-Acetylpicolinic acid is involved in several metabolic pathways, including those related to amino acid and lipid metabolism. It can interact with enzymes such as acetyl-CoA synthetase and acetyltransferases, influencing the flux of metabolites through these pathways . Additionally, 4-Acetylpicolinic acid can affect the levels of key metabolites, such as acetyl-CoA and pyruvate, by modulating the activity of enzymes involved in their synthesis and degradation. These interactions can have downstream effects on cellular energy production and biosynthetic processes.

Transport and Distribution

The transport and distribution of 4-Acetylpicolinic acid within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cellular membranes by amino acid transporters, such as the solute-linked carrier (SLC) family of transporters . Once inside the cell, 4-Acetylpicolinic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 4-Acetylpicolinic acid within different cellular compartments can affect its activity and function, with potential implications for its role in cellular metabolism and signaling.

Subcellular Localization

The subcellular localization of 4-Acetylpicolinic acid is an important determinant of its activity and function. It has been found to localize to specific cellular compartments, such as the cytoplasm and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct 4-Acetylpicolinic acid to its appropriate subcellular destinations. The presence of 4-Acetylpicolinic acid in different compartments can affect its interactions with other biomolecules and its involvement in various biochemical processes.

准备方法

Synthetic Routes and Reaction Conditions: 4-Acetylpicolinic acid is commonly synthesized through the reaction of picoline with acetic anhydride. The reaction typically occurs in a suitable solvent, with an excess of acetic anhydride, and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of 4-acetylpicolinic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the product efficiently .

化学反应分析

Types of Reactions: 4-Acetylpicolinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The acetyl group can be reduced to an alcohol group under appropriate conditions.

Substitution: The compound can participate in substitution reactions, particularly at the acetyl group or the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be employed depending on the desired substitution product.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyridine derivatives.

相似化合物的比较

Picolinic Acid: A derivative with a carboxylic acid group at the second position of the pyridine ring.

Nicotinic Acid: An isomer with the carboxyl group at the third position.

Isonicotinic Acid: An isomer with the carboxyl group at the fourth position.

Uniqueness: 4-Acetylpicolinic acid is unique due to the presence of the acetyl group at the fourth position, which imparts distinct chemical properties and reactivity compared to its isomers. This structural difference allows for specific interactions in chemical and biological systems, making it valuable for targeted applications .

生物活性

4-Acetylpicolinic acid, a derivative of picolinic acid, has garnered attention due to its diverse biological activities. This compound is characterized by its potential therapeutic applications, particularly in the fields of oncology, neurology, and infectious diseases. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

4-Acetylpicolinic acid is structurally defined as follows:

- Chemical Formula : C_7H_7NO_2

- Molecular Weight : 139.14 g/mol

The compound features a pyridine ring with an acetyl group at the 4-position, which significantly influences its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-acetylpicolinic acid. It has been shown to induce apoptosis in various cancer cell lines through multiple pathways:

- Mechanism : The compound activates the intrinsic apoptotic pathway by increasing the expression of pro-apoptotic proteins such as Bax and decreasing anti-apoptotic proteins like Bcl-2 .

- Case Study : A study demonstrated that treatment with 4-acetylpicolinic acid resulted in a significant reduction in tumor size in xenograft models of breast cancer .

Antimicrobial Activity

4-Acetylpicolinic acid exhibits notable antimicrobial effects against a range of pathogens:

- Mechanism : It disrupts bacterial cell membranes and inhibits biofilm formation, which is crucial for bacterial virulence.

- Research Findings : In vitro tests showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

- Mechanism : It is believed to enhance neuronal survival by modulating oxidative stress and inflammation pathways. Specifically, it reduces reactive oxygen species (ROS) levels and inhibits pro-inflammatory cytokine production .

- Case Study : In animal models of neurodegenerative diseases, 4-acetylpicolinic acid administration improved cognitive functions and reduced neuroinflammation .

Pharmacological Profile

| Activity | Mechanism | Target Pathways |

|---|---|---|

| Anticancer | Induction of apoptosis | Intrinsic apoptotic pathway |

| Antimicrobial | Disruption of cell membranes | Cell membrane integrity |

| Neuroprotective | Modulation of oxidative stress and inflammation | ROS signaling pathways |

Metabolic Pathways and Toxicity

The metabolism of 4-acetylpicolinic acid primarily involves conjugation reactions leading to various metabolites that may exhibit different biological activities. Toxicological studies indicate that while low doses are well-tolerated, higher concentrations can lead to hepatotoxicity and neurotoxicity in animal models.

属性

IUPAC Name |

4-acetylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-5(10)6-2-3-9-7(4-6)8(11)12/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJROSDEYMBQOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。